molecular formula C25H17N3O5S2 B388716 methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 330957-08-9

methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B388716
CAS No.: 330957-08-9
M. Wt: 503.6g/mol
InChI Key: VUMSCHMXOAEQDX-UHFFFAOYSA-N
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Description

methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C25H17N3O5S2 and a molecular weight of 503.6 g/mol. This compound is notable for its intricate structure, which includes a benzothiazole ring, a phthalimide moiety, and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Phthalimide Group: This step involves the reaction of the benzothiazole derivative with phthalic anhydride under acidic conditions to form the phthalimide moiety.

    Attachment of the Benzoate Ester: The final step involves esterification of the intermediate compound with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Chemistry

In synthetic chemistry, methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activities are of interest in the field of medicinal chemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are required to confirm these effects.

Medicine

In medicinal research, this compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate : This compound shares the phthalimide moiety but lacks the benzothiazole ring.
  • Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate : Similar in having a phthalimide structure but differs in the ester and benzothiazole components.

Uniqueness

methyl 2-[({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of a benzothiazole ring, a phthalimide moiety, and a benzoate ester group. This combination of functional groups provides a distinct set of chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

330957-08-9

Molecular Formula

C25H17N3O5S2

Molecular Weight

503.6g/mol

IUPAC Name

methyl 2-[[2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C25H17N3O5S2/c1-33-24(32)17-8-4-5-9-18(17)26-21(29)13-34-25-27-19-11-10-14(12-20(19)35-25)28-22(30)15-6-2-3-7-16(15)23(28)31/h2-12H,13H2,1H3,(H,26,29)

InChI Key

VUMSCHMXOAEQDX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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